molecular formula C8H13NO B11769977 5-Tert-butyl-3-methyl-1,2-oxazole CAS No. 41027-44-5

5-Tert-butyl-3-methyl-1,2-oxazole

Cat. No.: B11769977
CAS No.: 41027-44-5
M. Wt: 139.19 g/mol
InChI Key: OQOBRDQSZTZETG-UHFFFAOYSA-N
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Description

5-(tert-butyl)-3-methylisoxazole: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The tert-butyl group and the methyl group attached to the isoxazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of 5-(tert-butyl)-3-methylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-butyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced isoxazole compounds.

Scientific Research Applications

Chemistry: 5-(tert-butyl)-3-methylisoxazole is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Isoxazole derivatives have shown promise in treating conditions such as inflammation, cancer, and neurological disorders.

Industry: In the industrial sector, 5-(tert-butyl)-3-methylisoxazole is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer production and coatings.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity towards molecular targets. Pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

    Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups.

    tert-Butyl alcohol: Contains the tert-butyl group and is used in various chemical reactions.

    tert-Butyl hydroperoxide: Another compound with the tert-butyl group, used as an oxidizing agent.

Uniqueness: 5-(tert-butyl)-3-methylisoxazole is unique due to its isoxazole ring structure combined with the tert-butyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOBRDQSZTZETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495055
Record name 5-tert-Butyl-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41027-44-5
Record name 5-tert-Butyl-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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